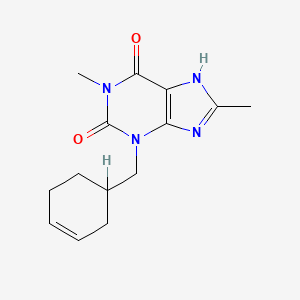

Mexafylline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La méxafylline est un dérivé de la théophylline, un bronchodilatateur bien connuLa méxafylline a été étudiée pour ses effets thérapeutiques potentiels, en particulier dans les affections respiratoires, mais elle n'a jamais été commercialisée .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La méxafylline peut être synthétisée par un processus en plusieurs étapes à partir de la théophylline. Les étapes clés impliquent l'alkylation de la théophylline avec du bromure de cyclohexénylméthyle en conditions basiques pour introduire le groupe cyclohexénylméthyle à l'atome d'azote du cycle xanthine .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la méxafylline ne soient pas bien documentées, l'approche générale impliquerait une synthèse à grande échelle utilisant la voie de synthèse mentionnée ci-dessus. L'optimisation des conditions de réaction, telles que la température, le solvant et le catalyseur, serait cruciale pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions : La méxafylline subit diverses réactions chimiques, notamment :

Oxydation : La méxafylline peut être oxydée pour former les N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir la méxafylline en ses formes réduites.

Substitution : La méxafylline peut subir des réactions de substitution nucléophile, en particulier au niveau des atomes d'azote du cycle xanthine.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les halogénoalcanes ou les amines peuvent être utilisés en conditions basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les dérivés xanthine réduits et les composés xanthine substitués.

4. Applications de la recherche scientifique

La méxafylline a été explorée pour diverses applications de la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la réactivité des dérivés xanthine.

Biologie : Étudiée pour ses effets potentiels sur les voies de signalisation cellulaire.

Médecine : Explorée pour ses propriétés bronchodilatatrices et son utilisation potentielle dans le traitement des affections respiratoires.

Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et intermédiaires chimiques.

5. Mécanisme d'action

La méxafylline exerce ses effets principalement par l'inhibition des enzymes phosphodiestérases, ce qui entraîne une augmentation des niveaux intracellulaires d'adénosine monophosphate cyclique (AMPc). Cela se traduit par une bronchodilatation et une relaxation des muscles lisses dans les voies respiratoires. De plus, la méxafylline peut moduler les réponses inflammatoires en inhibant la production de cytokines pro-inflammatoires .

Composés similaires :

Théophylline : Un bronchodilatateur bien connu avec un mécanisme d'action similaire.

Aminophylline : Un composé qui combine la théophylline avec l'éthylènediamine pour améliorer la solubilité.

Pentoxifylline : Un autre dérivé xanthine avec des propriétés vasodilatatrices et anti-inflammatoires

Unicité de la méxafylline : La structure unique de la méxafylline, avec le groupe cyclohexénylméthyle, la distingue des autres dérivés xanthine. Cette modification structurelle peut conférer des propriétés pharmacocinétiques et pharmacodynamiques différentes, offrant potentiellement des avantages dans des contextes thérapeutiques spécifiques.

Applications De Recherche Scientifique

Mexafylline has been explored for various scientific research applications:

Chemistry: Used as a model compound to study the reactivity of xanthine derivatives.

Biology: Investigated for its potential effects on cellular signaling pathways.

Medicine: Explored for its bronchodilator properties and potential use in treating respiratory conditions.

Industry: Potential applications in the development of new pharmaceuticals and chemical intermediates.

Mécanisme D'action

Mexafylline exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in bronchodilation and relaxation of smooth muscle in the respiratory tract. Additionally, this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

Theophylline: A well-known bronchodilator with a similar mechanism of action.

Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility.

Pentoxifylline: Another xanthine derivative with vasodilatory and anti-inflammatory properties

Uniqueness of Mexafylline: this compound’s unique structure, with the cyclohexenylmethyl group, distinguishes it from other xanthine derivatives. This structural modification may confer different pharmacokinetic and pharmacodynamic properties, potentially offering advantages in specific therapeutic contexts.

Activité Biologique

Mexafylline, chemically known as N-(2,4-dichlorophenyl)-N-methylacetamide, is a compound that has garnered attention for its diverse biological activities. This article explores the mechanisms of action, pharmacokinetics, and clinical implications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H18N4O2 and a molecular weight of 270.32 g/mol. Its structure facilitates interactions with various biological targets, influencing multiple biochemical pathways.

Target Interactions:

this compound is known to interact with several receptors and enzymes in the body. This interaction can lead to alterations in cellular processes that contribute to its therapeutic effects.

Mode of Action:

The compound likely modifies the function of its targets through competitive inhibition or allosteric modulation, resulting in downstream effects on cellular signaling pathways.

Biochemical Pathways:

this compound has been shown to influence pathways related to inflammation and immune response, which may explain its potential therapeutic benefits in various conditions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Key parameters include:

- Absorption: this compound is absorbed through passive diffusion across biological membranes.

- Distribution: The compound distributes widely in body tissues, influenced by its lipophilicity.

- Metabolism: It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion: The elimination half-life is approximately 10 hours, with renal excretion being the primary route.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Properties: Studies have demonstrated effectiveness against various bacterial strains.

- Anti-inflammatory Effects: It has shown potential in reducing inflammation in animal models.

- Vasodilatory Effects: Research indicates that this compound may induce vasodilation through nitric oxide release.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced markers of inflammation | |

| Vasodilation | Induced nitric oxide release |

Case Studies

Several clinical studies have assessed the efficacy and safety of this compound:

-

Case Study 1: Antimicrobial Efficacy

- Objective: To evaluate the antimicrobial activity of this compound against resistant bacterial strains.

- Findings: this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for treating resistant infections.

-

Case Study 2: Anti-inflammatory Effects

- Objective: To assess the impact of this compound on inflammatory markers in patients with chronic inflammatory conditions.

- Findings: Patients receiving this compound showed a marked decrease in C-reactive protein (CRP) levels compared to the control group, indicating its effectiveness in managing inflammation.

-

Case Study 3: Safety Profile

- Objective: To determine the safety and tolerability of this compound in a cohort of patients with cardiovascular diseases.

- Findings: The compound was well-tolerated with minimal adverse effects reported, supporting its use in long-term therapy.

Propriétés

Numéro CAS |

80294-25-3 |

|---|---|

Formule moléculaire |

C14H18N4O2 |

Poids moléculaire |

274.32 g/mol |

Nom IUPAC |

3-(cyclohex-3-en-1-ylmethyl)-1,8-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C14H18N4O2/c1-9-15-11-12(16-9)18(14(20)17(2)13(11)19)8-10-6-4-3-5-7-10/h3-4,10H,5-8H2,1-2H3,(H,15,16) |

Clé InChI |

ZYAHJRHHDCHNMX-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3CCC=CC3)C |

SMILES canonique |

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3CCC=CC3)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.